Halobetasol propionate

Vue d'ensemble

Description

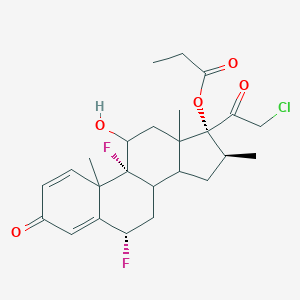

Le propionate de halobetasol est un corticostéroïde synthétique hautement puissant utilisé principalement pour ses propriétés anti-inflammatoires et antiprurigineuses. Il est généralement appliqué par voie topique pour traiter diverses affections cutanées telles que le psoriasis en plaques, l'eczéma et la dermatite . La structure chimique du propionate de halobetasol est caractérisée par la présence d'atomes de chlore et de fluor, qui contribuent à sa forte puissance .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du propionate de halobetasol implique plusieurs étapes, à partir de la structure stéroïdienne de base. Le processus comprend des réactions d'halogénation, de fluoration et d'estérification. Les intermédiaires clés sont souvent préparés par halogénation sélective et fluoration du noyau stéroïdien, suivies d'une estérification avec l'acide propionique .

Méthodes de Production Industrielle : La production industrielle de propionate de halobetasol utilise généralement la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité. Le processus garantit l'élimination des impuretés et la production d'un composé hautement pur adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de Réactions : Le propionate de halobetasol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de cétones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir les cétones en alcools.

Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'iodure de sodium dans l'acétone peuvent faciliter les réactions de substitution halogénée.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du propionate de halobetasol, qui peuvent être analysés plus en détail pour leurs propriétés pharmacologiques .

4. Applications de la Recherche Scientifique

Le propionate de halobetasol a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le propionate de halobetasol exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans la peau. Cette liaison inhibe la libération de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation et les démangeaisons. Le composé induit également la production de lipocortines, qui inhibent la phospholipase A2, réduisant ainsi la synthèse de l'acide arachidonique et de ses métabolites .

Composés Similaires :

Propionate de Clobétasol : Un autre corticostéroïde hautement puissant utilisé pour des affections dermatologiques similaires.

Diacétate de Diflorasone : Un corticostéroïde puissant possédant des propriétés anti-inflammatoires similaires.

Dipropionate de Bétamethasone : Utilisé pour ses effets anti-inflammatoires et immunosuppresseurs.

Unicité : Le propionate de halobetasol est unique en raison de sa forte puissance et de ses modifications chimiques spécifiques, telles que la présence d'atomes de chlore et de fluor, qui améliorent son efficacité et sa stabilité .

Applications De Recherche Scientifique

Halobetasol propionate has a wide range of applications in scientific research:

Mécanisme D'action

Halobetasol propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and mediators, reducing inflammation and itching. The compound also induces the production of lipocortins, which inhibit phospholipase A2, thereby reducing the synthesis of arachidonic acid and its metabolites .

Comparaison Avec Des Composés Similaires

Clobetasol Propionate: Another highly potent corticosteroid used for similar dermatological conditions.

Diflorasone Diacetate: A potent corticosteroid with similar anti-inflammatory properties.

Betamethasone Dipropionate: Used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Halobetasol propionate is unique due to its high potency and specific chemical modifications, such as the presence of chlorine and fluorine atoms, which enhance its efficacy and stability .

Activité Biologique

Halobetasol propionate is a highly potent topical corticosteroid primarily used for treating inflammatory skin conditions, including psoriasis and dermatitis. Its biological activity is characterized by significant anti-inflammatory, antiproliferative, and vasoconstrictive effects. This article explores the biological activity of this compound, supported by various studies, clinical trials, and data tables that summarize its efficacy and safety.

This compound functions through several mechanisms:

- Anti-inflammatory Effects : It inhibits the production of inflammatory cytokines and mediators, leading to reduced inflammation in affected tissues.

- Vasoconstriction : The compound causes constriction of blood vessels, which reduces redness and swelling associated with inflammatory skin diseases.

- Antiproliferative Activity : It limits keratinocyte proliferation, which is particularly beneficial in conditions like psoriasis where rapid skin cell turnover occurs.

Comparative Potency

This compound has been shown to be more potent than other corticosteroids such as clobetasol 17-propionate. A study demonstrated that halobetasol was significantly more effective in various dermatopharmacologic models, including:

- Croton Oil-Induced Ear Edema : Halobetasol exhibited superior efficacy compared to clobetasol in reducing edema in both rat and mouse models .

- Ultraviolet-Induced Dermatitis : In guinea pigs, halobetasol was distinctly more effective than clobetasol in inhibiting dermatitis .

Study Overview

Two double-blind clinical trials compared the efficacy of this compound (0.05%) cream with clobetasol 17-propionate and betamethasone dipropionate creams in patients with severe atopic dermatitis. The results showed:

- Success Rates : Halobetasol achieved an 89% success rate compared to 93% for clobetasol and 90% for betamethasone .

- Onset of Action : The onset of therapeutic effects was rapid, typically within three days for all treatments .

Phase 3 Trials

A phase 3 study assessed this compound 0.01% lotion in moderate-to-severe plaque psoriasis:

- Treatment Success : By week 8, 36.5% to 38.4% of subjects achieved treatment success compared to only 8.1% to 12.0% on vehicle control (P < 0.001) .

- Safety Profile : The lotion was well-tolerated with no significant adverse effects reported .

Summary of Clinical Findings

| Study Type | Treatment Comparison | Success Rate (%) | Onset of Action (Days) | Adverse Effects |

|---|---|---|---|---|

| Double-Blind Trial | Halobetasol vs Clobetasol | 89 vs 93 | 3 | Skin dryness, itching |

| Phase 3 Study | Halobetasol Lotion vs Vehicle | 36.5 - 38.4 vs 8.1 - 12.0 | Early as 2 | Minimal adverse effects |

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

- Skin Reactions : Dryness and itching at the application site are common .

- Adrenal Suppression : Concerns regarding adrenal suppression exist with long-term use; however, studies indicate that short-term use minimizes this risk .

Case Studies

A pooled analysis of real-world treatment outcomes highlighted the effectiveness of this compound in patients with chronic plaque psoriasis:

Propriétés

Numéro CAS |

66852-54-8 |

|---|---|

Formule moléculaire |

C25H31ClF2O5 |

Poids moléculaire |

485.0 g/mol |

Nom IUPAC |

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |

Clé InChI |

BDSYKGHYMJNPAB-KXBWIIEKSA-N |

SMILES isomérique |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |

SMILES canonique |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |

Key on ui other cas no. |

66852-54-8 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Solubilité |

7.57e-03 g/L |

Synonymes |

6 alpha-fluoroclobetasol 17-propionate 6-fluoroclobetasol 17-propionate CGP 14 458 CGP 14458 CGP-14458 halobetasol halobetasol propionate ulobetasol Ultravate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A: this compound is a potent synthetic corticosteroid. [] As such, it acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates into the nucleus and modulates gene expression, ultimately leading to the suppression of pro-inflammatory mediators like cytokines and chemokines. [, , ]

Q2: What is the rationale behind combining this compound with tazarotene in treating psoriasis?

A: this compound, a potent corticosteroid, primarily targets inflammation, while tazarotene, a retinoid, focuses on epidermal proliferation and differentiation. Combining them in a single formulation potentially offers a synergistic therapeutic effect by addressing multiple pathogenic pathways involved in psoriasis. [, ] Clinical trials have indeed demonstrated superior efficacy of the combined this compound/tazarotene lotion compared to the individual components or vehicle. [, , , , ]

Q3: Does this compound and tazarotene lotion demonstrate a synergistic effect in treating psoriasis, and how is it assessed?

A: Research suggests that the combination of this compound 0.01% and tazarotene 0.045% in a lotion formulation exhibits a synergistic effect in treating moderate-to-severe plaque psoriasis. This synergy was evaluated by comparing the efficacy of the combination therapy with the sum of the individual contributions of this compound and tazarotene. The results showed a greater benefit from the combined therapy, indicating synergy. []

Q4: How does the combined this compound/tazarotene lotion impact inflammatory markers in psoriatic lesions?

A: Studies show that the fixed-combination this compound and tazarotene lotion effectively reduces TNF-α and IL-17A levels in psoriatic lesions. These cytokines play significant roles in the inflammatory cascade driving psoriasis. The reduction in these markers correlates with clinical improvement observed in treated plaques. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C25H31ClO5F, and its molecular weight is 466.97 g/mol. []

Q6: What spectroscopic techniques are commonly employed to characterize this compound?

A: Ultraviolet-visible (UV-Vis) spectrophotometry and high-performance liquid chromatography (HPLC) coupled with UV detection are frequently used for the quantification and characterization of this compound. The UV-Vis spectrum typically shows a maximum absorbance (λ-max) around 240 nm. [, , , ]

Q7: Can this compound be mixed with ammonium lactate for topical application in psoriasis?

A: Research indicates that this compound is compatible with ammonium lactate. Studies analyzing the stability of this compound mixed with ammonium lactate lotion showed no significant degradation of the active ingredient, suggesting the possibility of combining these agents for treating psoriasis. []

Q8: What is the stability profile of this compound in topical formulations?

A: this compound exhibits good stability in various topical formulations. Studies investigating its stability under stress conditions like hydrolysis, oxidation, photolysis, and heat demonstrate its robustness. The development of stability-indicating analytical methods ensures accurate quantification even in the presence of degradation products. [, ]

Q9: How does the formulation of this compound lotion differ from cream, and what are the advantages?

A: this compound lotion utilizes a polymeric matrix technology that allows for uniform distribution of optimally sized drug particles on the skin, enhancing drug delivery. This technology also contributes to better skin hydration. Compared to the cream formulation, the lotion provides a more rapid onset and a higher level of skin moisturization. []

Q10: Are there alternative drug delivery systems for this compound beyond conventional topical formulations?

A: Researchers are exploring novel drug delivery systems, like solid lipid nanoparticles (SLNs), to enhance the therapeutic profile of this compound. Studies show that incorporating this compound into SLNs improves its skin targeting, potentially reducing systemic absorption and side effects. These SLN formulations demonstrate controlled drug release and improved accumulation in the skin, making them promising alternatives for topical delivery. []

Q11: What animal models are employed to study the efficacy of this compound in inflammatory skin conditions?

A: Researchers commonly use the croton oil ear edema model in Wistar rats to investigate the anti-inflammatory activity of this compound. This model involves inducing ear edema using croton oil, and the efficacy of this compound is evaluated by its ability to reduce the inflammation. [, ]

Q12: What are the key findings from clinical trials evaluating the efficacy of this compound 0.01% lotion in treating psoriasis?

A: Clinical trials have demonstrated the efficacy and safety of this compound 0.01% lotion in treating moderate-to-severe plaque psoriasis. These trials showed that the lotion effectively reduces the severity of clinical signs like erythema, plaque elevation, and scaling, comparable to the higher concentration this compound 0.05% cream. [, , , ]

Q13: Are there clinical trials investigating the long-term safety and efficacy of this compound/tazarotene lotion in psoriasis management?

A: Yes, long-term open-label studies have been conducted to assess the safety and efficacy of this compound 0.01%/tazarotene 0.045% lotion for up to a year. These studies demonstrated sustained efficacy and a favorable safety profile, supporting the use of this fixed-combination therapy for the long-term management of plaque psoriasis. [, ]

Q14: What is the clinical evidence supporting the use of this compound/tazarotene lotion in treating scalp psoriasis?

A: Open-label pilot studies suggest the efficacy of the fixed-combination this compound 0.01% and tazarotene 0.045% lotion in treating scalp psoriasis. The studies reported significant improvements in clinical measures, including the Investigator’s Global Assessment (IGA) and the Psoriasis Scalp Severity Index (PSSI), along with improved quality of life. []

Q15: What are the common adverse effects associated with this compound use?

A: While generally well-tolerated, this compound, especially in its higher potency formulations, might cause local skin reactions like irritation, burning, itching, dryness, or atrophy with prolonged use. []

Q16: Does the lower concentration of this compound (0.01%) in the combination lotion translate to a better safety profile?

A: Clinical trials indicate that the fixed-combination this compound 0.01%/tazarotene 0.045% lotion is well-tolerated. The lower this compound concentration in this formulation might contribute to a reduced risk of local skin reactions compared to higher potency this compound formulations or tazarotene monotherapy. [, , ]

Q17: What analytical methods are used to quantify this compound and its impurities in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound and its related impurities in pharmaceutical formulations. The method involves separating the drug and impurities on a chromatographic column and detecting them based on their UV absorbance properties. [, , ]

Q18: How is the quality of this compound assured during manufacturing and distribution?

A: Stringent quality control measures are implemented throughout the manufacturing and distribution of this compound formulations to ensure consistent quality, safety, and efficacy. These measures include raw material testing, in-process controls during manufacturing, and final product testing against established specifications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.